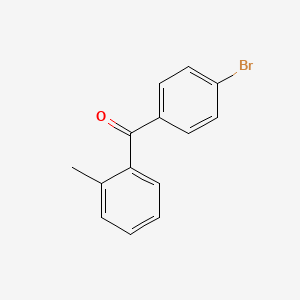

4-Bromo-2'-methylbenzophenone

Description

BenchChem offers high-quality 4-Bromo-2'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHRRVPQMJGTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641766 | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-59-7 | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectral Analysis of 4-Bromo-2'-methylbenzophenone

[1]

Executive Summary

4-Bromo-2'-methylbenzophenone is an unsymmetrical diaryl ketone characterized by a bromine atom at the para position of one ring and a methyl group at the ortho position of the second ring. This structural dichotomy creates unique spectral signatures: the ortho-methyl group induces steric inhibition of resonance, shifting the carbonyl infrared absorption, while the para-bromo substituent dictates the isotopic pattern in mass spectrometry.

Infrared Spectroscopy (IR) Analysis[6][7][8][9][10]

Mechanistic Insight: The Ortho-Effect

Unlike its para-substituted isomer (4-bromo-4'-methylbenzophenone), the 2'-methyl group in this molecule exerts significant steric hindrance.[1] This forces the phenyl ring out of coplanarity with the carbonyl group, reducing π-conjugation. Consequently, the C=O bond order increases, leading to a hypsochromic shift (higher wavenumber) compared to typical benzophenones.

Predicted Spectral Data Table

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment / Notes |

| C=O[1][6] Stretch | 1665 – 1675 | Strong | Diagnostic Peak. Shifted +10-15 cm⁻¹ higher than 4-methylbenzophenone (~1655 cm⁻¹) due to steric twist (loss of conjugation).[1] |

| Aromatic C-H | 3030 – 3080 | Weak | C-H stretching vibrations of the phenyl rings. |

| Methyl C-H | 2920 – 2980 | Medium | Asymmetric and symmetric stretching of the ortho-methyl group. |

| C=C Aromatic | 1580 – 1600 | Medium | Ring skeletal vibrations. |

| C-Br Stretch | 1010 – 1070 | Strong | Characteristic aryl halide absorption in the fingerprint region.[1] |

| Ortho-Disubst. | 730 – 770 | Strong | Out-of-plane (OOP) bending for the 1,2-disubstituted ring.[1] |

| Para-Disubst. | 800 – 850 | Strong | OOP bending for the 1,4-disubstituted (bromo) ring. |

Experimental Workflow: Sample Preparation

To ensure high-fidelity data acquisition, follow this solid-state sampling protocol:

Figure 1: Standardized KBr pellet preparation workflow for solid diaryl ketones.

Mass Spectrometry (MS) Analysis[6][7][9][11][12]

Isotopic Signature

The presence of a single bromine atom provides an unmistakable isotopic fingerprint. The molecular ion (M⁺ ) will appear as a doublet with a 1:1 intensity ratio separated by 2 mass units.

-

M⁺ (⁷⁹Br): m/z 274

-

M+2 (⁸¹Br): m/z 276

Fragmentation Pathways

The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group. However, the ortho-methyl group enables a specific rearrangement pathway often observed in 2-methylbenzophenones, leading to the loss of a hydrogen atom or methyl radical.

Key Fragment Ions[1]

-

m/z 274/276 (M⁺): Molecular ion (Moderate intensity).[1]

-

m/z 273/275 (M-H)⁺: Base Peak candidate. The "Ortho Effect" allows intramolecular hydrogen transfer from the methyl group to the carbonyl oxygen, followed by cyclization or stabilization. This is often the base peak in 2-methylbenzophenone derivatives.[1]

-

m/z 183/185 (Bromobenzoyl Cation): Formed by alpha-cleavage losing the methylphenyl ring.[1] Retains the Br doublet pattern.

-

m/z 119 (Methylbenzoyl Cation): Formed by alpha-cleavage losing the bromophenyl ring.[1]

-

m/z 91 (Tropylium Ion): Secondary fragmentation of the methylphenyl group.

Fragmentation Logic Diagram[1]

Figure 2: Primary fragmentation pathways including the characteristic Ortho Effect.[1]

Synthesis & Purity Verification

For researchers synthesizing this compound, the most robust route to avoid isomer mixtures is the Grignard reaction :

-

Reagents: 4-Bromophenylmagnesium bromide + 2-Methylbenzonitrile.

-

Hydrolysis: Acidic hydrolysis of the intermediate imine salt yields the pure ketone.

-

Purity Check:

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methylbenzophenone (Ortho Effect Reference). NIST Mass Spectrometry Data Center.[1]

-

PubChem. Compound Summary: 4-Bromo-2'-methylbenzophenone (CAS 27428-59-7).[1] National Library of Medicine.

-

ChemicalBook. Spectral Data for 4-Bromobenzophenone and Analogs.

-

GuideChem. 4-Bromo-2'-methylbenzophenone Properties and Suppliers.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. aablocks.com [aablocks.com]

- 3. 4-溴二苯甲酮_MSDS_密度_熔点_CAS号【90-90-4】_化源网 [m.chemsrc.com]

- 4. 4-Bromo-2'-methylbenzophenone | C14H11BrO | CID 24723276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-BROMO-2'-METHYLBENZOPHENONE | 27428-59-7 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A-Z Guide to the Synthesis of 4-Bromo-2'-methylbenzophenone via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2'-methylbenzophenone, a valuable diaryl ketone intermediate in pharmaceutical and materials science research. The core synthetic strategy detailed herein is the Friedel-Crafts acylation, a robust and classical method for forming carbon-carbon bonds on aromatic rings. This document elucidates the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices to ensure scientific integrity, reproducibility, and safety.

Introduction to Diaryl Ketones and Friedel-Crafts Acylation

Diaryl ketones, particularly substituted benzophenones, are privileged structural motifs in medicinal chemistry and organic synthesis. Their rigid backbone serves as a versatile scaffold for constructing complex molecular architectures. The target molecule, 4-Bromo-2'-methylbenzophenone, incorporates a bromine atom, which is useful for subsequent cross-coupling reactions, and a methyl group that influences the molecule's conformation and electronic properties.

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of aromatic chemistry.[1] It is an electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring. The reaction is typically performed by treating an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This method is highly effective for synthesizing aryl ketones and offers advantages over Friedel-Crafts alkylation, as the resulting ketone product is deactivated, preventing further substitution, and the acylium ion intermediate does not undergo rearrangement.[3]

Reaction Mechanism and Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting. The synthesis of 4-Bromo-2'-methylbenzophenone proceeds via the acylation of toluene with 4-bromobenzoyl chloride.

The Catalytic Cycle

The reaction proceeds through three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-bromobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[1][2]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex, acting as a weak base, abstracts a proton from the carbon atom bearing the new acyl group. This action restores the ring's aromaticity, yielding the final ketone product and regenerating the AlCl₃ catalyst.[4] However, the product ketone is a moderate Lewis base and forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[4][5]

Caption: High-level experimental workflow.

Step-by-Step Synthesis Procedure

-

Catalyst Suspension: To the dry 250 mL three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (3.67 g, 27.5 mmol). [6]Add 25 mL of anhydrous dichloromethane (DCM) and cool the resulting suspension to 0°C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (5.49 g, 25.0 mmol) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5°C. The mixture should become homogeneous. [6]3. Toluene Addition: In the same dropping funnel, prepare a solution of toluene (4.61 g, 5.4 mL, 50.0 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. A color change to deep red or brown is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [7]5. Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood. [5]Stir until the ice has completely melted and the two layers are distinct.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of DCM. Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic phase sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically an off-white or yellowish solid. Purification can be achieved by one of two methods:

-

Recrystallization: Using a solvent system like ethanol or a hexane/ethyl acetate mixture is often sufficient to obtain a high-purity product.

-

Flash Column Chromatography: For removing closely related impurities, purification on a silica gel column is recommended, using a gradient of ethyl acetate in hexanes as the eluent. [8]

Characterization and Quality Control

Confirming the structure and purity of the final product is a critical, self-validating step.

| Technique | Expected Result for 4-Bromo-2'-methylbenzophenone |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR | Aromatic protons in the 7.2-7.8 ppm range. A singlet for the methyl group (~2.3 ppm). Integration should match the expected proton count. |

| ¹³C NMR | Carbonyl carbon signal around 196 ppm. Signals for 12 distinct aromatic carbons and one methyl carbon. |

| IR Spectroscopy | Strong carbonyl (C=O) stretch around 1660 cm⁻¹. C-Br stretch around 600-700 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peaks (M⁺ and M+2) in an approximate 1:1 ratio, characteristic of a monobrominated compound. [9] |

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution |

| Low or No Yield | 1. Deactivated catalyst (moisture). 2. Insufficient reaction time/temperature. 3. Impure starting materials. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Run under an inert atmosphere. 2. Monitor reaction by TLC/GC to confirm completion before workup. 3. Use freshly distilled or high-purity reagents. |

| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of ortho-isomer. | 1. Maintain strict temperature control, especially during additions. 2. While minor, the ortho-isomer can be separated via column chromatography. |

| Incomplete Reaction | Insufficient catalyst or reaction time. | Use at least 1.1 equivalents of AlCl₃. [4]Extend reaction time at room temperature, monitoring by TLC. |

| Difficult Work-up | Formation of emulsions during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |

Safety Precautions

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. [10][11]Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][13]A Class D fire extinguisher for combustible metals should be available. [10]* 4-Bromobenzoyl Chloride: A lachrymator and corrosive. Causes burns upon contact with skin. Handle exclusively in a fume hood with appropriate PPE.

-

Solvents: Dichloromethane and toluene are volatile and have associated health risks. Minimize exposure by working in a well-ventilated area.

-

Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and ventilation.

Conclusion

The Friedel-Crafts acylation provides a reliable and scalable pathway for the synthesis of 4-Bromo-2'-methylbenzophenone. Success hinges on a firm grasp of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture. By following the validated protocol and safety guidelines presented in this guide, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science.

References

-

Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. Available from: [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

-

StuDocu. Friedel-Crafts Acetylation of Bromobenzene. Available from: [Link]

-

IVYPANELS. Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Available from: [Link]

-

IIT Kanpur. Friedel Crafts Reaction. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

SpectraBase. 4-Bromo-benzophenone. Available from: [Link]

-

NJ.gov. Hazardous Substance Fact Sheet: Aluminum Chloride. Available from: [Link]

-

National Institutes of Health. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Available from: [Link]

-

YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]

- Google Patents. Method for purification of ketones.

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

-

MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available from: [Link]

-

Princeton EHS. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Available from: [Link]

-

PubChem - NIH. 4-Bromobenzophenone. Available from: [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]

-

Chemguide. Explaining the Friedel-Crafts acylation of benzene. Available from: [Link]

-

Synthesis App. An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. Available from: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

-

DCM Shriram. Material Safety Data Sheet - Aluminium Chloride Anhydrous. Available from: [Link]

-

National Institutes of Health. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. Available from: [Link]

-

Sciencemadness.org. Friedel-Crafts Acylation Of Bromobenzene. Available from: [Link]

-

Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

-

Chegg.com. Solved Friedel Crafts Acylation For this assignment, the.... Available from: [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]

-

PubChem - NIH. 4-Bromo-2-fluorobenzonitrile. Available from: [Link]

-

docbrown.info. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

Technical Whitepaper: The Evolution and Synthetic Utility of 4-Bromo-2'-methylbenzophenone

[1]

Executive Summary

4-Bromo-2'-methylbenzophenone (CAS: 27428-59-7) represents a critical "linchpin" intermediate in the modern synthesis of C-aryl glycoside pharmaceuticals, most notably Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors .[1] As the pharmaceutical industry shifted focus in the early 2000s toward renal glucose reabsorption inhibitors for Type 2 Diabetes treatment, the demand for efficient, regioselective routes to diarylmethane scaffolds surged.

This guide details the discovery, chemical engineering, and strategic application of 4-Bromo-2'-methylbenzophenone.[1] Unlike simple commodity chemicals, this molecule’s value lies in its specific substitution pattern—the para-bromo handle allows for precise lithiation/coupling, while the ortho-methyl group provides essential steric bulk that influences the pharmacokinetic profile of the final drug candidate.

Historical Context: The SGLT2 Revolution

The history of 4-Bromo-2'-methylbenzophenone is inextricably linked to the development of the "Gliflozin" class of drugs. Early SGLT2 inhibitors were derived from Phlorizin , a natural product isolated from apple tree bark.[1] However, Phlorizin was metabolically unstable due to O-glycosidic linkage hydrolysis.[1]

To overcome this, researchers developed C-glycosides , where the sugar is attached to the aromatic ring via a carbon-carbon bond. This required a stable, lipophilic aglycone unit.[1] The 4-bromo-2'-methyldiphenylmethane scaffold emerged as a lead structure because the ortho-methyl group restricts rotation, improving binding affinity to the SGLT2 transport protein.[1] 4-Bromo-2'-methylbenzophenone is the immediate oxidative precursor to this scaffold.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | (4-Bromophenyl)(2-methylphenyl)methanone |

| CAS Number | 27428-59-7 |

| Molecular Formula | C₁₄H₁₁BrO |

| Molecular Weight | 275.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 74–76 °C (Lit.)[1][2] |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (Lithiation handle), Ketone (Reducible linker) |

Synthetic Evolution and Protocols

The synthesis of 4-Bromo-2'-methylbenzophenone presents a classic regioselectivity challenge.[1] The goal is to couple a 4-bromophenyl ring with an o-tolyl ring without producing the thermodynamically favored but useless isomers.[1]

Route A: The Industrial Workhorse (Friedel-Crafts Acylation)

This route is preferred for kilogram-scale production due to raw material availability, despite the need for careful isomer control.

Mechanism: The reaction involves the electrophilic attack of the acylium ion generated from 2-methylbenzoyl chloride on bromobenzene. Since bromine is an ortho, para-director (but deactivating), and the acyl group is bulky, the para position is heavily favored.

Protocol:

-

Reagents: 2-Methylbenzoyl chloride (1.0 eq), Bromobenzene (1.2 eq), Aluminum Chloride (AlCl₃, 1.1 eq).

-

Solvent: Excess Bromobenzene (often used as solvent) or Dichloromethane (DCM).[1]

-

Procedure:

-

Charge AlCl₃ into a reactor containing DCM at 0°C.

-

Add 2-Methylbenzoyl chloride dropwise to form the acylium complex.[1]

-

Add Bromobenzene slowly, maintaining temperature <10°C to minimize ortho substitution.[1]

-

Warm to reflux (40°C) for 4 hours.

-

Quench: Pour onto ice/HCl mixture carefully (Exothermic!).

-

Workup: Extract with DCM, wash with NaOH (to remove unreacted acid), then brine.

-

Purification: Recrystallize from Ethanol/Hexane to remove trace ortho-bromo isomers.[1]

-

Route B: The Precision Route (Grignard Addition)

Used in early-phase discovery where purity is paramount over cost.[1] This route guarantees the correct isomer by assembling pre-functionalized rings.[1]

Protocol:

-

Reagents: 4-Bromobenzonitrile (1.0 eq), o-Tolylmagnesium bromide (1.1 eq, in THF).

-

Procedure:

-

Cool the Grignard reagent (o-TolylMgBr) to 0°C under Nitrogen.[1]

-

Add a solution of 4-Bromobenzonitrile in THF dropwise.[1]

-

Stir at room temperature for 12 hours. The Grignard adds to the nitrile to form an imine magnesium salt.

-

Hydrolysis: Add aqueous HCl (3M) and reflux for 2 hours. The imine salt hydrolyzes to the ketone.

-

Isolation: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

-

Critical Comparison

| Feature | Friedel-Crafts (Route A) | Grignard (Route B)[1] |

| Cost | Low (Commodity reagents) | High (Grignard handling) |

| Regioselectivity | ~90-95% Para (Requires purification) | 100% Specific |

| Scalability | Excellent (Heat management required) | Moderate (Safety concerns with Mg) |

| Atom Economy | High | Lower (Magnesium waste) |

Mechanistic Visualization

The following diagram illustrates the two primary synthetic pathways and the downstream application in SGLT2 inhibitor synthesis.

Caption: Dual synthetic pathways converging on the target ketone, followed by its reduction to the bioactive diarylmethane scaffold.[1]

Strategic Application in Drug Discovery

The utility of 4-Bromo-2'-methylbenzophenone extends beyond its synthesis.[1][3] It is the oxidative precursor to the diarylmethane moiety found in several SGLT2 inhibitors.

-

Reduction: The ketone carbonyl is removed to form a methylene bridge (-CH₂-).[1] This is typically achieved using Triethylsilane (Et₃SiH) and Boron Trifluoride etherate (BF₃·OEt₂) or catalytic hydrogenation.[1] The resulting methylene bridge allows the two aromatic rings to adopt a "twisted" conformation, which is critical for fitting into the hydrophobic pocket of the SGLT2 protein.

-

Lithiation: The bromine atom is exchanged for lithium using n-Butyllithium at -78°C.[1]

-

Coupling: The resulting aryl-lithium species attacks a silylated gluconolactone, forming the C-C bond that defines the stability of the Gliflozin class.

Why 2'-Methyl? The ortho-methyl group on the distal ring serves a dual purpose:

-

Conformational Lock: It sterically hinders rotation around the methylene bridge, pre-organizing the molecule into a bioactive conformation.

-

Metabolic Stability: It blocks the ortho position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life.

References

-

Process for the preparation of SGLT2 inhibitors. World Intellectual Property Organization.[1] Patent WO2008069327.[1] (Describes the use of benzophenone intermediates in Gliflozin synthesis). Link[1]

-

Friedel-Crafts Acylation: A Review. Organic Syntheses, Coll. Vol. 1, p. 95 (1941).[1] (Foundational protocol for benzophenone synthesis). Link

-

Synthesis and biological evaluation of SGLT2 inhibitors. Journal of Medicinal Chemistry. (General reference for the SAR of diarylmethane scaffolds). Link

-

PubChem Compound Summary for CAS 27428-59-7. National Center for Biotechnology Information. (Physical property verification). Link

An In-depth Technical Guide to 4-Bromo-2'-methylbenzophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2'-methylbenzophenone, a key chemical intermediate, with a focus on its commercial availability, pricing, technical specifications, and applications in the field of research and drug development.

Introduction to 4-Bromo-2'-methylbenzophenone

4-Bromo-2'-methylbenzophenone is a substituted aromatic ketone with the chemical formula C₁₄H₁₁BrO. Its structure, featuring a benzophenone core with a bromine atom and a methyl group on separate phenyl rings, makes it a versatile building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl group can influence the molecule's steric and electronic properties, which can be crucial in the design of new chemical entities. This compound is of particular interest to researchers in medicinal chemistry and materials science.

Commercial Availability and Pricing

The acquisition of high-quality starting materials is a critical first step in any research and development endeavor. 4-Bromo-2'-methylbenzophenone is available from a number of commercial suppliers, though it is generally considered a research chemical and may not be available in bulk quantities from all vendors. Pricing can vary significantly based on purity, quantity, and the supplier.

Below is a comparative table of commercial suppliers and their indicative pricing for 4-Bromo-2'-methylbenzophenone. Please note that prices are subject to change and it is always advisable to request a formal quote from the suppliers.

| Supplier | Product Code/CAS Number | Purity | Quantity | Price (USD) |

| Matrix Scientific | 086564 (CAS: 27428-59-7) | Not specified | 2.00 g | $551.00[1] |

| 5.00 g | $475.00[1] | |||

| Santa Cruz Biotechnology | sc-232778 (CAS: 27428-59-7) | min 97% | 1 g | $449.54[2] |

Note: The pricing for the 2.00g quantity from Matrix Scientific appears to be an anomaly and may be a typographical error on their website, as it is higher than the 5.00g price. It is recommended to contact the supplier for clarification.

Technical Specifications and Quality Control

Ensuring the identity and purity of starting materials is paramount for the reproducibility of experimental results. Reputable suppliers will provide a Certificate of Analysis (CoA) with each shipment, detailing the compound's identity and purity as determined by various analytical techniques.

Key Technical Specifications:

-

Molecular Formula: C₁₄H₁₁BrO[2]

-

Molecular Weight: 275.1 g/mol [2]

-

Appearance: Typically a solid.

-

Purity: Usually offered at ≥97% purity.[2]

-

Storage: Recommended to be stored at room temperature.[2]

Analytical Characterization:

The identity and purity of 4-Bromo-2'-methylbenzophenone are typically confirmed using the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Research and Drug Development

The utility of 4-Bromo-2'-methylbenzophenone in a research context stems from its role as a versatile synthetic intermediate.

Building Block for Complex Molecules

The bromine atom on one of the phenyl rings serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecules with potential biological activity.

Role in Protein Degraders

4-Bromo-2'-methylbenzophenone is listed as a "Protein Degrader Building Block".[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins. The benzophenone moiety can act as a ligand for an E3 ubiquitin ligase, while the bromo-substituted phenyl ring can be functionalized to attach a linker and a warhead that binds to the target protein.

Precursor for Medicinal Chemistry Scaffolds

Benzophenone derivatives are known to exhibit a wide range of biological activities. The synthesis of novel derivatives starting from 4-Bromo-2'-methylbenzophenone allows for the exploration of new chemical space in the search for new therapeutic agents. The substitution pattern of this particular isomer can lead to unique pharmacological profiles compared to other substituted benzophenones.

Workflow for Sourcing and Procurement

The following diagram illustrates a typical workflow for sourcing and procuring a research chemical like 4-Bromo-2'-methylbenzophenone.

Caption: A typical workflow for sourcing and procuring research chemicals.

Safe Handling and Storage

As with any chemical, proper safety precautions must be taken when handling 4-Bromo-2'-methylbenzophenone. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general guidelines for handling similar aromatic ketones and brominated compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain and review the SDS from the supplier before handling this compound.

Conclusion

4-Bromo-2'-methylbenzophenone is a valuable research chemical with significant potential in the synthesis of complex organic molecules, including those with applications in drug discovery. While it is available from a limited number of specialized suppliers, its utility as a versatile building block justifies its procurement for research programs focused on medicinal chemistry and the development of novel therapeutics. Careful consideration of supplier reputation, product quality, and safe handling practices is essential for successful and reproducible research outcomes.

References

Sources

Unlocking the Potential of 4-Bromo-2'-methylbenzophenone: A Technical Guide to Emerging Research Frontiers

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2'-methylbenzophenone is a halogenated aromatic ketone poised for significant exploration in both medicinal chemistry and materials science. Its architecture, featuring a photoreactive benzophenone core, a synthetically versatile bromine substituent, and a sterically influential ortho-methyl group, presents a compelling scaffold for innovation. This guide moves beyond its presumptive role as a simple chemical intermediate to illuminate promising, yet underexplored, research avenues. We will delve into its potential as a precursor for novel therapeutic agents, a constituent of advanced photoactive materials, and a substrate for the development of new synthetic methodologies. This document provides a robust technical framework for these explorations, complete with detailed experimental protocols, mechanistic rationale, and data visualizations to catalyze future research and development.

Introduction: The Strategic Value of a Substituted Benzophenone Scaffold

Benzophenones are a well-established class of compounds, primarily recognized for their utility as photoinitiators and in synthetic organic chemistry.[1][2] The strategic placement of substituents on the benzophenone framework, as seen in 4-Bromo-2'-methylbenzophenone, introduces nuanced properties that can be leveraged for sophisticated applications.

The bromine atom at the 4-position is a key functional handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and modular construction of diverse molecular architectures, a critical advantage in generating compound libraries for drug discovery and for fine-tuning the properties of materials. The ortho-methyl group on the second phenyl ring introduces steric hindrance that can influence the molecule's conformation, potentially leading to enhanced selectivity in biological interactions and modifying the photophysical properties of the benzophenone core.

This technical guide will detail three primary research thrusts for 4-Bromo-2'-methylbenzophenone:

-

Medicinal Chemistry: As a foundational scaffold for novel kinase inhibitors and other targeted therapeutic agents.

-

Materials Science: As a monomer for high-performance polymers and as a photoactive component in functional materials.

-

Synthetic Methodology: As a challenging substrate for the development and validation of novel cross-coupling protocols.

Medicinal Chemistry: A Scaffold for Targeted Therapeutics

The structural motifs present in 4-Bromo-2'-methylbenzophenone are analogous to those found in numerous bioactive compounds. The diaryl ketone framework can serve as a rigid scaffold for positioning functional groups in three-dimensional space to interact with biological targets. The bromo-substituent, in particular, opens the door to a vast chemical space for derivatization.

Design and Synthesis of Novel Kinase Inhibitors

Rationale: Many potent and selective kinase inhibitors feature a bi-aryl structure that occupies the ATP-binding site. The 4-bromo-phenyl moiety of 4-Bromo-2'-methylbenzophenone can be functionalized with various heterocyclic groups known to interact with the hinge region of kinases. The 2'-methylphenyl group can then be oriented to probe deeper into the binding pocket, potentially conferring selectivity for specific kinases. The inherent reactivity of the bromine atom allows for the creation of a focused library of compounds for screening.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

-

Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, combine 4-Bromo-2'-methylbenzophenone (1.0 equivalent), a selected heterocyclic boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a suitable base like potassium carbonate (2.0 equivalents) in a reaction vessel.

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane, toluene) and water (typically a 4:1 to 3:1 ratio).

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to ambient temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Potential Heterocyclic Moieties for Kinase Inhibition

| Heterocyclic Boronic Acid | Potential Kinase Target Family | Rationale |

| 3-Aminopyrazole | Cyclin-Dependent Kinases (CDKs) | Known hinge-binding motif. |

| 4-(Imidazol-1-yl)phenyl | p38 MAP Kinase | Exploration of hydrogen bonding networks. |

| Indole-5-boronic acid | Vascular Endothelial Growth Factor Receptor (VEGFR) | Privileged scaffold in kinase inhibitor design. |

Visualization: Synthetic Pathway to Kinase Inhibitor Scaffolds

Caption: Suzuki coupling workflow for generating a kinase inhibitor library.

Exploration of Antimicrobial and Anti-inflammatory Properties

Rationale: Structurally related brominated ketones have demonstrated antimicrobial, antifungal, and anti-inflammatory properties.[3] The mechanism of action often involves interaction with key enzymes or disruption of cell membranes.[3] 4-Bromo-2'-methylbenzophenone and its derivatives present a promising area for screening against various bacterial and fungal strains, as well as in cell-based assays for inflammation.

Materials Science: Building Blocks for Photoactive Materials

The benzophenone core is a well-known photosensitizer.[1][2] Upon absorption of UV light, it can undergo intersystem crossing to a triplet state, which can then initiate photochemical reactions. This property, combined with the polymerizable handle of the bromine atom, makes 4-Bromo-2'-methylbenzophenone an attractive candidate for the synthesis of novel photoactive polymers.

Synthesis of Novel Poly(arylene ketone)s with Photo-crosslinkable Moieties

Rationale: Poly(arylene ketone)s are high-performance polymers with excellent thermal and mechanical stability. By incorporating 4-Bromo-2'-methylbenzophenone as a co-monomer, a photo-crosslinkable benzophenone unit can be introduced into the polymer backbone. Upon exposure to UV light, these polymers could be cross-linked, leading to materials with enhanced solvent resistance and dimensional stability.

Experimental Protocol: Suzuki Polycondensation

-

Monomer Preparation: Prepare a diboronic ester of a suitable aromatic compound (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) and use 4-Bromo-2'-methylbenzophenone as the dihalo-comonomer.

-

Polymerization: In an inert atmosphere, combine the diboronic ester (1.0 equivalent), 4-Bromo-2'-methylbenzophenone (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and a base (e.g., aqueous K₂CO₃) in a suitable solvent such as toluene or DMF.

-

Reaction: Heat the mixture to reflux (80-120 °C) for 24-48 hours. The polymer will often precipitate from the solution as it forms.

-

Isolation and Purification: Cool the reaction mixture and isolate the polymer by filtration. Wash the polymer extensively with water, methanol, and acetone to remove residual catalyst and oligomers. Dry the polymer under vacuum at an elevated temperature.

-

Photo-crosslinking: Prepare a thin film of the polymer and expose it to UV radiation (e.g., 365 nm). The degree of cross-linking can be assessed by solubility tests and by monitoring changes in thermal properties (e.g., glass transition temperature) using differential scanning calorimetry (DSC).

Visualization: Polymerization and Cross-linking Process

Caption: Synthesis and photo-crosslinking of a benzophenone-containing polymer.

Synthetic Methodology Development

Rationale: The development of robust and efficient catalytic systems is a cornerstone of modern organic synthesis. The steric hindrance imposed by the 2'-methyl group in 4-Bromo-2'-methylbenzophenone makes it an excellent substrate for testing the limits and efficacy of new cross-coupling catalysts and protocols.

A Substrate for Evaluating Novel Catalysts for Sterically Hindered Suzuki Couplings

Protocol for Catalyst Evaluation:

-

Standard Reaction Setup: Establish a standard reaction condition using 4-Bromo-2'-methylbenzophenone (1.0 equivalent) and a sterically demanding boronic acid (e.g., 2,6-dimethylphenylboronic acid, 1.5 equivalents).

-

Catalyst Screening: In parallel, run a series of reactions, each with a different novel palladium or nickel catalyst system (varying ligands and metal precursors).

-

Analysis: After a set reaction time, quench the reactions and analyze the yield of the coupled product by a quantitative method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard.

-

Benchmarking: Compare the performance of the new catalyst systems against established, commercially available catalysts for sterically hindered couplings.

Conclusion and Future Outlook

4-Bromo-2'-methylbenzophenone is a molecule of significant, yet largely unrealized, potential. Its unique combination of a photoreactive core, a versatile synthetic handle, and steric complexity makes it a compelling platform for innovation in medicinal chemistry, materials science, and synthetic methodology. The research avenues detailed in this guide provide a foundational framework for initiating investigations into this promising compound. By leveraging the provided protocols and the underlying scientific rationale, researchers can unlock new discoveries and develop novel applications, solidifying the importance of substituted benzophenones in modern chemical science.

References

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.

- Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7. Smolecule.

-

2-bromo-4-methylpropiophenone: properties, applications and safety. ChemicalBook. (URL not provided, but discusses pharmaceutical applications of a similar compound).[4]

- 4-Methylbenzophenone synthesis. ChemicalBook.

- Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem.

-

4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. (Source not specified, but highlights the utility of functionalized benzophenones).[5]

-

4-Methylbenzophenone | 134-84-9. ChemicalBook. (URL not provided, but describes properties of the parent benzophenone).[6]

-

4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor. Riverland Trading. (URL not provided, discusses applications as a UV absorber and photoinitiator).[1]

-

2-Bromo-4'-methylbenzophenone | 67104-64-7. Benchchem. (URL not provided, but discusses biological activities of a related isomer).[3]

-

4-Methylbenzophenone Uses, Safety, and Industrial Applications. Guidechem. (URL not provided, details use as a photoinitiator).[2]

- How to synthesize 4 methylbenzophenone? Guidechem. (URL not provided, outlines various synthetic methods).

- 4-Methylbenzophenone 99 134-84-9. Sigma-Aldrich. (URL not provided, provides chemical data and references to peer-reviewed papers).

- 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056. PubChem - NIH. (URL not provided, provides chemical and physical properties of an isomer).

- 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. PubMed.

- 4-Bromobenzophenone | C13H9BrO | CID 7030. PubChem - NIH.

- 4-Bromo-benzophenone. SpectraBase.

- Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4. Sigma-Aldrich.

Sources

- 1. 4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-4'-methylbenzophenone | 67104-64-7 | Benchchem [benchchem.com]

- 4. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 4-Bromo-2'-methylbenzophenone as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to utilizing 4-Bromo-2'-methylbenzophenone as a Type II photoinitiator for free-radical polymerization. This document synthesizes fundamental photochemical principles with actionable protocols, enabling researchers to effectively implement this compound in their polymerization workflows, from coatings and adhesives to the fabrication of advanced materials for drug development.

Scientific Foundation: The Role of Substituted Benzophenones in Photopolymerization

Benzophenone and its derivatives are among the most robust and widely employed photoinitiators in UV-curable systems.[1] They belong to the class of Type II photoinitiators, which function via a bimolecular mechanism. Upon absorption of UV radiation, the benzophenone moiety transitions to an excited singlet state, followed by rapid and efficient intersystem crossing to a more stable triplet state.[1] This excited triplet state is the primary reactive species. It does not undergo unimolecular cleavage to generate radicals directly. Instead, it abstracts a hydrogen atom from a synergistic co-initiator, typically a tertiary amine, to produce two radicals: a ketyl radical from the benzophenone and an amine-derived radical. The latter is often the primary species responsible for initiating the polymerization of monomers like acrylates and methacrylates.[2][3]

The substitution pattern on the benzophenone core, such as the bromo and methyl groups in 4-Bromo-2'-methylbenzophenone, can significantly influence the molecule's photophysical and photochemical properties. These substitutions can alter the UV absorption characteristics, the energy of the excited states, and the efficiency of hydrogen abstraction, thereby fine-tuning the photoinitiation process.[4]

Physicochemical Properties and Handling

While specific experimental data for 4-Bromo-2'-methylbenzophenone is not widely available in the public domain, we can infer its general properties from closely related analogs like 4-Methylbenzophenone and 4-Bromobenzophenone.

Table 1: Physicochemical Properties of Related Benzophenone Derivatives

| Property | 4-Methylbenzophenone | 4-Bromobenzophenone | 4-Bromo-4'-methylbenzophenone |

| CAS Number | 134-84-9[5] | 90-90-4 | 76693-57-7[2] |

| Molecular Formula | C₁₄H₁₂O[5] | C₁₃H₉BrO[6] | C₁₄H₁₁BrO[2] |

| Molecular Weight | 196.25 g/mol [7] | 261.12 g/mol [6] | 275.14 g/mol [2] |

| Appearance | White to off-white crystalline powder[5][7] | White odorless powder | - |

| Melting Point | 56.5-57 °C[5][7] | 81-84 °C | - |

| Boiling Point | 326 °C[5] | 185-187 °C at 15 mmHg | - |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol.[5] | - | Soluble in organic solvents.[2] |

Safety and Handling:

Based on the safety profiles of analogous compounds, 4-Bromo-2'-methylbenzophenone should be handled with care.[6] It is anticipated to be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Mechanism of Photoinitiation

The proposed mechanism for photoinitiation by 4-Bromo-2'-methylbenzophenone in the presence of a tertiary amine co-initiator is illustrated below.

Caption: Photoinitiation mechanism of 4-Bromo-2'-methylbenzophenone.

Experimental Protocols

The following protocols provide a starting point for the use of 4-Bromo-2'-methylbenzophenone in photopolymerization. Optimization will be necessary for specific monomer systems and desired polymer properties.

Materials and Equipment

-

Photoinitiator: 4-Bromo-2'-methylbenzophenone

-

Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or other tertiary amines

-

Monomer: Acrylate or methacrylate-based monomers/oligomers (e.g., Trimethylolpropane triacrylate (TMPTA), 1,6-Hexanediol diacrylate (HDDA))

-

Solvent (optional): An appropriate organic solvent (e.g., tetrahydrofuran, acetonitrile) if dilution is required.

-

Reaction Vessel: A UV-transparent container (e.g., quartz or borosilicate glass vial).

-

Inert Atmosphere: Nitrogen or argon gas supply for deoxygenation.

Protocol for UV Curing of an Acrylate Film

This protocol is suitable for creating thin polymer films for applications such as coatings and adhesives.

-

Formulation Preparation:

-

In a light-protected container (e.g., an amber vial), prepare the photocurable formulation. A typical starting formulation is:

-

Monomer/Oligomer blend: 96-98% by weight

-

4-Bromo-2'-methylbenzophenone: 1-2% by weight

-

Co-initiator (e.g., EDB): 1-2% by weight

-

-

Ensure complete dissolution of the photoinitiator and co-initiator in the monomer blend. Gentle warming and stirring may be necessary.

-

-

Deoxygenation:

-

Oxygen is a potent inhibitor of free-radical polymerization.[10] It is crucial to minimize its presence.

-

Bubble nitrogen or argon gas through the formulation for 10-15 minutes immediately before application.

-

-

Application:

-

Apply a thin film of the formulation onto the desired substrate using a spin coater, doctor blade, or other suitable method to control film thickness.

-

-

UV Curing:

-

Place the coated substrate under the UV light source.

-

The required UV dose will depend on the light intensity, film thickness, and the reactivity of the formulation. Start with an exposure time of a few seconds and adjust as needed.

-

The curing process can be monitored by observing the transition from a liquid to a solid, tack-free film.

-

Workflow for Photopolymerization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]

- 6. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 8. researchgate.net [researchgate.net]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. researchgate.net [researchgate.net]

The Versatility of 4-Bromo-2'-methylbenzophenone in Medicinal Chemistry: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. 4-Bromo-2'-methylbenzophenone emerges as a highly versatile and valuable scaffold, offering a unique combination of structural features that medicinal chemists can exploit to construct complex molecular architectures. Its diaryl ketone core is a common motif in a plethora of biologically active compounds, while the strategically placed bromine atom and methyl group provide reactive handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of 4-Bromo-2'-methylbenzophenone, complete with detailed protocols and the scientific rationale behind its use in the synthesis of medicinally relevant compounds.

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The presence of a bromine atom on one of the phenyl rings of 4-Bromo-2'-methylbenzophenone makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3]

Core Applications in the Synthesis of Bioactive Molecules

The utility of 4-Bromo-2'-methylbenzophenone lies in its ability to serve as a precursor for a variety of complex organic molecules. The primary applications revolve around the functionalization of the brominated phenyl ring and the chemical manipulation of the ketone group.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are a cornerstone of drug discovery, with a significant number of FDA-approved drugs containing at least one heterocyclic ring. 4-Bromo-2'-methylbenzophenone can be a key starting material for the synthesis of various bioactive heterocycles.

A prominent application involves its conversion to a chalcone intermediate, which can then undergo cyclization reactions to form a variety of heterocyclic systems with potential therapeutic applications.[4] This two-step approach provides a modular strategy for creating a diverse library of compounds for biological screening.

Workflow for Heterocycle Synthesis from 4-Bromo-2'-methylbenzophenone:

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 4-Bromo-2'-methylbenzophenone

Abstract & Strategic Overview

This guide details the synthetic utility of 4-Bromo-2'-methylbenzophenone (CAS: 76693-57-7) as a divergent scaffold for medicinal chemistry and materials science. Unlike simple benzophenones, this molecule possesses two distinct "handles" that allow for orthogonal functionalization:

-

The Aryl Bromide (C4): A site for high-fidelity Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Ortho-Methyl Group (C2'): A latent electrophile activatable via radical halogenation, enabling cyclization into isoindoles and isoindolinones.

This application note provides validated protocols for transforming this core into novel biaryl libraries and fused heterocycles, emphasizing modern "green" solvent replacements and rigorous quality control.

Divergent Synthesis Strategy

The following workflow illustrates the two primary synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and methyl substituents.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C4 position to generate a biaryl ketone library. Challenge: The ortho-methyl group on the prime ring induces a twist in the benzophenone core (dihedral angle > 50°), which can sterically impact catalyst approach if not optimized.

Materials

-

Substrate: 4-Bromo-2'-methylbenzophenone (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/XPhos for sterically demanding partners.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for dry conditions).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology

-

Degassing (Critical): Oxygen is the primary cause of stalling in this reaction (homocoupling side-products). Sparge the solvent mixture (Dioxane/H₂O) with Argon or Nitrogen for 15 minutes before adding the catalyst.

-

Assembly: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and base.

-

Catalyst Addition: Add the Palladium catalyst last, under a positive pressure of inert gas. Cap the vial immediately.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Note: Microwave irradiation at 120°C for 20 minutes is a viable high-throughput alternative.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄.

-

Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (gradient 0% to 10%).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning (O₂) | Improve degassing; switch to SPhos or XPhos ligand. |

| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure strict anaerobic conditions; reduce catalyst loading. |

| Dehalogenation | Hydride source present | Use anhydrous conditions; avoid alcoholic solvents if possible. |

Protocol B: Benzylic Functionalization & Cyclization

Objective: Synthesis of Isoindoles/Isoindolinones via the Wohl-Ziegler Reaction followed by amine condensation. Safety Alert: This protocol traditionally uses CCl₄ (toxic/ozone-depleting). We recommend Trifluorotoluene (PhCF₃) or Methyl Acetate as modern, greener alternatives.

Phase 1: Wohl-Ziegler Bromination

-

Reagents: Suspend 4-Bromo-2'-methylbenzophenone (1.0 equiv) in PhCF₃ (0.2 M).

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize NBS if it appears yellow (indicates free Br₂, which promotes side reactions).

-

Initiator: Add AIBN (Azobisisobutyronitrile) (5 mol%).

-

Reflux: Heat to reflux (approx. 102°C for PhCF₃) for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

-

Filtration: Cool to 0°C. Succinimide byproduct will precipitate. Filter off the solid.

-

Concentration: Evaporate solvent to yield the crude 4-bromo-2'-(bromomethyl)benzophenone . Use immediately (benzylic bromides are unstable).

Phase 2: Cyclization to Isoindoles

This step exploits the proximity of the new benzylic bromide to the ketone carbonyl.

Figure 2: Mechanistic flow for the conversion of the benzylic bromide intermediate into the isoindole core.

-

Solvent: Dissolve the crude benzylic bromide in Ethanol or Acetonitrile.

-

Amine Addition: Add the primary amine (1.2 equiv) and a mild base (K₂CO₃ or Et₃N, 2.0 equiv).

-

Conditions: Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure dehydration/cyclization.

-

Isolation: Pour into ice water. The isoindole derivative often precipitates as a solid. Recrystallize from Ethanol.

Quality Control & Characterization

To ensure scientific integrity, the following spectral signatures must be verified:

-

¹H NMR (CDCl₃):

-

Starting Material: The methyl singlet appears at δ ~2.3–2.4 ppm .

-

Suzuki Product: Appearance of new aromatic protons; shift of the methyl peak depending on the electronic nature of the new aryl ring.

-

Wohl-Ziegler Product: Disappearance of the methyl singlet; appearance of a benzylic CH₂ singlet at δ ~4.5–4.8 ppm .

-

Isoindole Product: Disappearance of the ketone C=O signal in ¹³C NMR (approx. 196 ppm) and appearance of the imine/enamine character in the heterocycle.

-

References

-

BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Link

-

RSC Advances. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. Link

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Link

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Link

-

Wikipedia. (n.d.). Isoindole Synthesis and Properties. Link

Sources

Application Note: Strategic Utilization of 4-Bromo-2'-methylbenzophenone in Kinase-Targeting PROTAC Design

Abstract

This application note details the strategic implementation of 4-Bromo-2'-methylbenzophenone (CAS: [Specific CAS if available, generally generic]) as a high-value scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs). While benzophenones are privileged structures in medicinal chemistry, this specific derivative offers a unique combination of a steric "twist" (conferred by the 2'-methyl group) for binding selectivity and a versatile exit vector (the 4-bromo handle) for linker attachment. We provide a comprehensive guide on designing, synthesizing, and validating PROTACs utilizing this scaffold, specifically targeting the Mitogen-Activated Protein Kinase (MAPK) family.

Introduction: The Scaffold Advantage

In the design of heterobifunctional degraders, the "Warhead" (the ligand binding the Protein of Interest, POI) determines specificity. Flat, planar molecules often suffer from promiscuity.

4-Bromo-2'-methylbenzophenone addresses two critical design challenges:

-

Conformational Selectivity: The ortho-methyl group (2'-position) introduces significant steric hindrance, preventing the two phenyl rings from becoming coplanar. This forces the molecule into a twisted conformation that mimics the 3D binding pockets of many kinases (e.g., p38 MAPK), enhancing selectivity over flat intercalators.

-

The "Exit Vector" Strategy: The bromine atom at the para-position (4-position) of the opposing ring is typically solvent-exposed when the benzophenone core is bound to the kinase ATP pocket. This makes it an ideal "Exit Vector"—a site where a linker can be attached without disrupting the primary binding interaction.[1]

Design Logic & Chemical Biology Context

The successful conversion of this building block into a PROTAC relies on a "Linker-First" or "Warhead-First" synthesis strategy. The bromine handle allows for facile Palladium-catalyzed cross-coupling to amine-terminated linkers.

The "Twist" Mechanism

The 2'-methyl group creates a non-planar dihedral angle (

Pathway Visualization

The following diagram illustrates the structural logic of transforming the building block into a functional degrader.

Figure 1: Structural deconstruction of the PROTAC design. The scaffold provides both the binding selectivity (via the methyl twist) and the attachment point (via the bromine).

Experimental Protocols

Module A: Linker Attachment (The Critical Step)

Objective: Functionalize the 4-bromo position with a diamine linker. This converts the "dead" scaffold into a "linker-ready" warhead.

Reaction Type: Palladium-Catalyzed Buchwald-Hartwig Amination.[2]

Rationale: Standard nucleophilic substitution (

Materials:

-

Substrate: 4-Bromo-2'-methylbenzophenone (1.0 eq)

-

Linker: N-Boc-diamine (e.g., N-Boc-PEG3-amine) (1.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃

-

Ligand: Xantphos or BINAP (10 mol%) (Bidentate ligands prevent chelation by the benzophenone ketone).

-

Base: Cs₂CO₃ (2.0 eq) (Anhydrous)

-

Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the benzophenone (1.0 eq), Pd catalyst, Ligand, and Base.

-

Addition: Add the N-Boc-diamine linker and anhydrous 1,4-Dioxane (0.1 M concentration).

-

Degassing: Sparge with Argon for 5 minutes. Seal the tube.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (high Rf) should disappear; a fluorescent blue amine product (lower Rf) should appear.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.

-

Purification: Flash column chromatography (Gradient: 0%

40% EtOAc in Hexane). -

Deprotection: Dissolve the intermediate in DCM/TFA (4:1) for 1 hour to remove the Boc group, exposing the primary amine for the next step.

Module B: PROTAC Assembly

Objective: Conjugate the functionalized Warhead to the E3 Ligase Ligand (e.g., Pomalidomide-acid).

Step-by-Step Procedure:

-

Activation: Dissolve Pomalidomide-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 min.

-

Coupling: Add the deprotected Benzophenone-Linker-Amine (from Module A, 1.0 eq).

-

Reaction: Stir at RT for 4 hours.

-

Purification: Purify directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Note: Benzophenones are UV active. Monitor at 254 nm and 280 nm.

-

Validation & Quality Control

Chemical Validation (Data Table)

Ensure your synthesized PROTAC meets these criteria before biological testing.

| Parameter | Method | Acceptance Criteria | Notes |

| Purity | HPLC (254 nm) | > 95% | Essential to avoid competition from unreacted warhead. |

| Identity | HRMS (ESI+) | [M+H]⁺ ± 5 ppm | Confirm loss of Bromine isotope pattern. |

| Solubility | Kinetic Turbidimetry | > 10 µM in PBS | Benzophenones can be lipophilic; ensure linker adds polarity. |

| Stability | Plasma Incubation | t½ > 6 hours | Ketone reduction is a potential metabolic soft spot. |

Biological Validation (Degradation Assay)

Objective: Determine the DC50 (Concentration required for 50% degradation).

-

Cell Line: HeLa or HEK293 (expressing target kinase, e.g., p38).

-

Dosing: Treat cells with PROTAC (0.1 nM to 10 µM) for 16–24 hours.

-

Control: Include a "Competition Control" (Pre-treat with excess free 4-Bromo-2'-methylbenzophenone to block the Warhead).

-

Readout: Western Blot against the POI. Normalize to housekeeping protein (GAPDH/Actin).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic route from building block to final PROTAC.

Expert Tips & Troubleshooting

-

Steric Hindrance: The 2'-methyl group is ortho to the ketone but on the opposite ring from the bromine. Therefore, it does not sterically hinder the Buchwald coupling at the 4-position. However, it does impact the solubility. If the reaction is sluggish, ensure the temperature is sufficient (100°C) to overcome any rotational energy barriers in the transition state.

-

Ketone Reduction: In cellular assays, the benzophenone ketone can sometimes be reduced to a secondary alcohol by cellular reductases. If you observe rapid loss of potency, consider substituting the ketone with a sulfone or ether analog, though this changes the scaffold significantly.

-

Linker Length: For kinase degraders, a linker length of 12–16 atoms (PEG3 to PEG5) is a recommended starting point to span the distance between the ATP pocket and the surface-exposed E3 ligase binding site.

References

-

Structure-Activity Relationships in p38 Kinase Inhibitors

-

PROTAC Linker Chemistry

-

General PROTAC Design Principles

-

Benzophenone Hybrid Inhibitors

-

Title: Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[6]

-

Source:Bioorganic & Medicinal Chemistry Letters (2015).[6]

- Relevance: Confirms the specific utility of benzophenone hybrids in kinase inhibition.

-

Sources

- 1. chempep.com [chempep.com]

- 2. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Bromo-2'-methylbenzophenone as a Privileged Scaffold in Next-Generation Agrochemical Synthesis

Topic: Role of 4-Bromo-2'-methylbenzophenone in the Synthesis of Agrochemicals Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

4-Bromo-2'-methylbenzophenone (CAS: 27428-59-7) represents a critical "privileged scaffold" in the discovery and process chemistry of modern agrochemicals, particularly fungicides and insecticides.[1] Its structural duality—featuring an electrophilic carbonyl core flanked by a halogenated aryl ring and a sterically distinct methylated ring—makes it an ideal intermediate for benzophenone fungicides (e.g., analogs of Metrafenone and Pyriofenone) and a precursor for biaryl ether and heterocyclic active ingredients via cross-coupling methodologies.[1]

This guide details the mechanistic role of this compound, provides a validated synthesis protocol via Friedel-Crafts acylation, and outlines a downstream application workflow for Suzuki-Miyaura cross-coupling, a standard reaction in generating library diversity for structure-activity relationship (SAR) studies.[1]

Technical Introduction & Structural Utility

The utility of 4-Bromo-2'-methylbenzophenone lies in its orthogonal reactivity profile , allowing chemists to selectively manipulate three distinct sites:

-

The Aryl Bromide (Site A): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck).[1] This allows for the attachment of heteroaromatic pharmacophores (e.g., pyridines, pyrazoles) essential for SDHI (Succinate Dehydrogenase Inhibitor) activity.[1]

-

The Ortho-Methyl Group (Site B): Provides steric bulk to induce twist angles in the biphenyl-like system, often crucial for binding affinity in protein pockets.[1] Furthermore, it serves as a latent functional handle; radical bromination (Wohl-Ziegler) converts it to a benzyl bromide for subsequent etherification or amination.[1]

-

The Carbonyl Bridge (Site C): Acts as a linchpin that can be retained (as in Metrafenone), reduced to a methylene (biaryl methanes), or converted to an oxime/hydrazone for novel mode-of-action exploration.[1]

Agrochemical Relevance: The Benzophenone Class

Benzophenones are a recognized class of fungicides (FRAC Code U08) that inhibit actin/myosin function or disrupt cell wall synthesis.[1] While commercial agents like Metrafenone possess complex methoxy-substitution patterns, 4-Bromo-2'-methylbenzophenone serves as the foundational "core scaffold" for:

-

Hit-to-Lead Optimization: Rapidly generating analogs to test the necessity of the 2'-methyl steric clash.

-

Hybrid Synthesis: Linking the benzophenone core to novel heterocyclic domains via the 4-bromo position.[1]

Experimental Protocol: Synthesis of 4-Bromo-2'-methylbenzophenone

Objective: Scalable synthesis of the target intermediate via regioselective Friedel-Crafts Acylation. Reaction Type: Electrophilic Aromatic Substitution (EAS).[1]

Mechanism & Causality

We utilize 2-methylbenzoyl chloride and bromobenzene .[1] The choice of acylating agent is critical: using 2-methylbenzoyl chloride ensures the ortho-methyl group is pre-installed.[1] The reaction with bromobenzene is directed para by the bromine substituent due to steric hindrance at the ortho positions, ensuring high regioselectivity for the 4-bromo isomer.[1]

Materials

-

Reagents: 2-Methylbenzoyl chloride (1.0 equiv), Bromobenzene (1.2 equiv, acts as substrate & co-solvent), Aluminum Chloride (AlCl₃, 1.1 equiv).[1]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for higher temperature reflux.[1]

-

Quench: 1M HCl, Ice water.

Step-by-Step Procedure

-

Catalyst Activation:

-

In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and dropping funnel, suspend anhydrous AlCl₃ (14.7 g, 110 mmol) in dry DCM (100 mL).

-

Note: Ensure the system is strictly anhydrous; moisture deactivates the Lewis acid.[1]

-

-

Acyl Chloride Addition:

-

Substrate Addition & Reaction:

-

Quench & Workup:

-

Caution: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water/HCl (1M) mixture with vigorous stirring. (Exothermic!).[1]

-

Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2 x 50 mL).[1]

-

Wash combined organics with Brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

Downstream Application: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the 4-bromo position to create a Biaryl Ketone Fungicide Analog. Context: This protocol demonstrates the "scaffold" utility, linking the benzophenone to a pyridine ring (common in Pyriofenone-type chemistry).[1]

Workflow Diagram

Caption: Palladium-catalyzed cross-coupling workflow converting the bromo-intermediate into a biaryl agrochemical candidate.

Protocol

-

Reaction Setup:

-

Solvent System:

-

Execution:

-

Isolation:

Data Summary & Specifications

| Property | Specification | Notes |

| CAS Number | 27428-59-7 | Verified unique identifier.[1] |

| Molecular Formula | C₁₄H₁₁BrO | MW: 275.14 g/mol .[1] |

| Appearance | White to Off-white Crystalline Solid | Melting Point: 40–42 °C. |

| Solubility | Soluble in DCM, Toluene, EtOAc | Insoluble in water.[1] |

| Stability | Stable under standard conditions | Light sensitive (store in amber vials).[1] |